molecular formula C9H20N2O3 B8757542 Bis(2-(dimethylamino)ethyl) carbonate CAS No. 3030-45-3

Bis(2-(dimethylamino)ethyl) carbonate

Cat. No. B8757542
CAS RN: 3030-45-3
M. Wt: 204.27 g/mol
InChI Key: VRJRVIUWJWYDMT-UHFFFAOYSA-N
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Patent
US05563288

Procedure details

wherein the 2-(N,N-dimethylamino)ethanol reacts with the isopropyl 2-dimethylaminoethyl carbonate to form bis[2-(N,N-dimethylamino)ethyl] carbonate and isopropanol,
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropyl 2-dimethylaminoethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[C:7](=O)([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])[O:8]C(C)C>C(O)(C)C>[C:7](=[O:8])([O:12][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])[O:6][CH2:5][CH2:4][N:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO
Name
isopropyl 2-dimethylaminoethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)C)(OCCN(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCCN(C)C)(OCCN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.